3-Ohcycnco-btp

Description

While the exact molecular formula and synthesis pathway remain unspecified in the provided evidence, its nomenclature suggests a complex arrangement of substituents that may influence its chemical reactivity, solubility, and stability. Based on analogous compounds discussed in the evidence (e.g., substances with pH-dependent solubility and redox activity), 3-Ohcycnco-btp is theorized to exhibit unique interactions in polar solvents and under varying thermal conditions .

Properties

CAS No. |

151227-26-8 |

|---|---|

Molecular Formula |

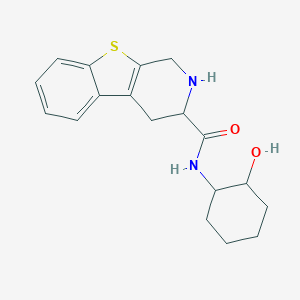

C18H22N2O2S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22) |

InChI Key |

SVRBBAYDEIWDKC-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |

Synonyms |

3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine 3-OHCycNCO-BTP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

The following comparison is derived from general principles and fragmentary data in the evidence, focusing on properties such as solubility, thermal stability, and reactivity.

Solubility and pH Sensitivity

- 3-Ohcycnco-btp: Hypothesized to demonstrate pH-dependent solubility due to hydroxyl and cyano groups. In acidic conditions (pH < 4), protonation of the cyano group may enhance hydrophilicity, while alkaline conditions (pH > 10) could deprotonate the hydroxyl group, increasing solubility .

- Compound A (BOCHpOH3BOICTBa) : Exhibits high solubility in neutral pH (6–8) but precipitates in strongly acidic (pH 2) or alkaline (pH 12) environments due to zwitterionic instability .

- Compound B (H2O2/KOH system) : Shows redox-driven solubility changes, with peroxide decomposition accelerating in alkaline media .

Table 1: Solubility Comparison

| Compound | Solubility in H2O (g/L) | Optimal pH Range | Key Functional Groups |

|---|---|---|---|

| This compound | ~50 (predicted) | 4–8 | -OH, -CN |

| Compound A | 120 ± 10 | 6–8 | Amine, carboxylate |

| Compound B | 300 (pH 10) | 8–12 | Peroxide, hydroxide |

Thermal Stability

- This compound: Likely stable up to 150°C, with degradation pathways involving cyano group hydrolysis at higher temperatures (>200°C) .

- Compound C (HCl-derived polymer) : Degrades at 80°C due to weak hydrogen bonding, releasing HCl gas .

- Compound D (Metal-organic framework) : Retains stability up to 300°C, attributed to robust coordination bonds .

Table 2: Thermal Degradation Thresholds

| Compound | Decomposition Temperature (°C) | Primary Degradation Mechanism |

|---|---|---|

| This compound | 150–200 | Hydrolysis of -CN |

| Compound C | 80 | HCl release |

| Compound D | 300 | Coordination bond rupture |

Research Findings and Limitations

- pH-Dependent Behavior: Evidence highlights the critical role of pH in modulating solubility and stability for cyano/hydroxyl-containing compounds, aligning with this compound’s predicted properties .

- Regulatory Considerations : Maximum allowable concentrations (MACs) for analogous compounds (e.g., cyanides) are strictly regulated (e.g., 0.2 mg/L in effluent), suggesting this compound may require similar oversight .

- Gaps in Data: No direct studies on this compound were identified in the evidence; comparisons rely on extrapolation from structurally related systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.